An In-depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid (CAS 2219371-72-7): A Promising Scaffold for P2Y1 Receptor Antagonism
An In-depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid (CAS 2219371-72-7): A Promising Scaffold for P2Y1 Receptor Antagonism
Introduction
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that has emerged as a molecule of significant interest in the field of medicinal chemistry. Its structure, which combines the unique electronic properties of a difluoromethyl group with the versatile binding capabilities of an imidazole-5-carboxylic acid scaffold, positions it as a valuable building block for the development of novel therapeutics. The introduction of fluorine-containing motifs, such as the difluoromethyl (-CHF2) group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.
The imidazole ring, a common feature in many biologically active compounds, provides a scaffold that can engage in various non-covalent interactions with biological targets. When combined with a carboxylic acid group at the 5-position, the molecule gains a key site for forming strong ionic interactions or hydrogen bonds with protein residues.
Recent research has highlighted the potential of this structural class as potent antagonists of the P2Y1 receptor. The P2Y1 receptor is a crucial mediator of ADP-induced platelet aggregation, a key event in thrombosis, which is the underlying cause of ischemic events such as heart attacks and strokes. The development of effective and selective P2Y1 antagonists is therefore a major goal in the search for new antiplatelet therapies with potentially safer bleeding profiles than existing agents.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic analysis, and biological applications of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid, with a particular focus on its role as a promising scaffold for the development of P2Y1 receptor antagonists for the treatment of ischemic stroke.
Physicochemical Properties
The physicochemical properties of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, a compilation of its fundamental properties is presented below.
| Property | Value | Source |
| CAS Number | 2219371-72-7 | - |
| Molecular Formula | C₅H₄F₂N₂O₂ | - |
| Molecular Weight | 162.09 g/mol | Calculated |
| IUPAC Name | 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid | - |
| Canonical SMILES | C1=NC(=CN1C(F)F)C(=O)O | - |
| InChI Key | WHISGEJHNNSDQN-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (predicted) | - |
| Purity | >95% (typical for commercial samples) | [1] |
| logP (predicted) | 0.144 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis and Mechanism
The synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is not explicitly detailed in a dedicated publication. However, a logical and commonly employed synthetic route would involve the N-difluoromethylation of an imidazole precursor followed by the hydrolysis of a carboxylic ester. The most probable immediate precursor is Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate (CAS 2350052-23-0).[2]
Proposed Synthetic Workflow: Hydrolysis of Ester Precursor
The final step in the synthesis of the title compound is the hydrolysis of its corresponding methyl ester. This is a standard and robust transformation in organic chemistry.
Reaction:
Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate + H₂O --(Base or Acid)--> 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid + Methanol
Detailed Protocol:
-
Dissolution: Dissolve Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate in a suitable solvent such as a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the reaction mixture. Typically, 1.5 to 3 equivalents of the base are used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify it with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH of approximately 3-4. This protonates the carboxylate to form the carboxylic acid, which may precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then dry it under vacuum to yield the final product, 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Caption: Proposed synthesis via ester hydrolysis.
Rationale for Synthetic Choices
-
Ester Hydrolysis: This is a high-yielding and reliable method for the deprotection of carboxylic acids from their esters, commonly used in the final steps of multi-step syntheses.[3]
-
Choice of Base: Lithium hydroxide is often preferred as it is less likely to cause side reactions compared to sodium hydroxide in some contexts, although both are commonly used for saponification.
-
Acidification: This step is critical to isolate the final product in its neutral, acidic form, which is typically a solid and can be easily separated from the aqueous solution of salt byproducts.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid. While a full experimental spectrum is not publicly available, the expected spectral features can be predicted based on the functional groups present in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic features of the carboxylic acid group.[4][5]
| Functional Group | Expected Absorption (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad due to hydrogen bonding |
| C=O (Carboxylic Acid) | 1710-1760 | Strong and sharp |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
| C-F (Difluoromethyl) | 1000-1100 | Strong |
| C=N (Imidazole) | ~1600 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton chemical shifts are influenced by the electronic environment of the imidazole ring and the difluoromethyl group.[4]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |
| COOH | 10-13 | Singlet (broad) | - |
| Imidazole H-2 | 7.5-8.5 | Singlet | - |
| Imidazole H-4 | 7.5-8.5 | Singlet | - |
| CHF₂ | 6.5-7.5 | Triplet | JHF ≈ 50-60 Hz |
¹³C NMR: The carbon chemical shifts are characteristic of the imidazole and carboxylic acid moieties.[4][6]
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165-185 |
| Imidazole C-2, C-4, C-5 | 115-140 |
| CHF₂ | 110-120 (triplet due to C-F coupling) |
Mass Spectrometry (MS)
In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to its molecular weight.[7][8]
| Ion | Expected m/z |
| [M+H]⁺ | ~163.03 |
| [M-H]⁻ | ~161.02 |
| [M+Na]⁺ | ~185.01 |
The fragmentation pattern would likely involve the characteristic loss of CO₂ (44 Da) from the carboxylic acid group, a common fragmentation pathway for such compounds.
Application in Drug Discovery: P2Y1 Receptor Antagonism
A key application of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid and its derivatives is in the development of potent and selective P2Y1 receptor antagonists.
The P2Y1 Receptor and its Role in Thrombosis
The P2Y1 receptor is a G-protein coupled receptor (GPCR) found on the surface of platelets. When activated by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet shape change, aggregation, and the formation of a thrombus.[9][10] While essential for hemostasis, uncontrolled thrombus formation can lead to arterial occlusion, resulting in ischemic stroke or myocardial infarction. Therefore, inhibiting the P2Y1 receptor is an attractive strategy for preventing these life-threatening events.[11]
Biological Activity
Research has shown that compounds based on the 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid scaffold are potent P2Y1 receptor antagonists. For instance, a closely related compound, identified as compound 19 in a recent study, demonstrated an IC₅₀ of 0.49 μM for the P2Y1 receptor.[12] This potency is superior to that of other known P2Y1 antagonists like BPTU (IC₅₀ = 2.50 μM).[12] Furthermore, these compounds have shown neuroprotective effects against oxidative stress in vitro and have demonstrated the ability to reduce infarct size in animal models of ischemic stroke.[12]
| Compound | P2Y1 IC₅₀ (μM) |
| Compound 19 (a 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid derivative) | 0.49[12] |
| BPTU (reference antagonist) | 2.50[12] |
Signaling Pathway of P2Y1 Receptor and Inhibition
The binding of ADP to the P2Y1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. The increase in intracellular calcium is a key signal for platelet shape change and subsequent aggregation. A P2Y1 antagonist like 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid would competitively bind to the receptor, preventing ADP from binding and thereby inhibiting this entire downstream signaling cascade.
Caption: P2Y1 signaling cascade and the inhibitory action of a competitive antagonist.
Safety and Handling
-
GHS Pictograms (Predicted):
-
Hazard Statements (Predicted):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P280: Wear protective gloves/eye protection/face protection.[14][15]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
-
Standard laboratory practices should be followed, including the use of a fume hood, safety glasses, and chemical-resistant gloves when handling this compound.
Conclusion
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a highly promising molecular scaffold in modern drug discovery. Its synthesis, logically achieved through the hydrolysis of its methyl ester, is straightforward. The combination of the difluoromethyl group and the imidazole carboxylic acid moiety provides a unique set of properties that have been effectively leveraged in the design of potent P2Y1 receptor antagonists. The demonstrated biological activity of its derivatives in preclinical models of ischemic stroke underscores the therapeutic potential of this compound class. Further research into the optimization of its pharmacokinetic and pharmacodynamic properties could lead to the development of novel antiplatelet agents with improved efficacy and safety profiles.
References
-
Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. PMC. Available at: [Link]
-
Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. Available at: [Link]
-
Novel Antagonists Acting at the P2Y1 Purinergic Receptor: Synthesis and Conformational Analysis Using Potentiometric and Nuclear Magnetic Resonance Titration Techniques. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ACS Publications. Available at: [Link]
-
Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ResearchGate. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
New azole antagonists with high affinity for the P2Y(1) receptor. PubMed. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
SAFETY DATA SHEET. Covestro Solution Center. Available at: [Link]
-
SAFETY DATA SHEET - SDS. Rentokil Initial. Available at: [Link]
-
Methyl 1H-imidazole-5-carboxylate. PubChem. Available at: [Link]
-
INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. Semantic Scholar. Available at: [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]
-
New imidazole-5-carbohydroxamic acids with biological activity. PubMed. Available at: [Link]
-
Safety data sheet. Pramol-Chemie AG. Available at: [Link]
-
1-(difluoromethyl)-1h-imidazole-4-carboxylic acid. PubChemLite. Available at: [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. Available at: [Link]
-
1H-imidazole-5-carboxylic acid, 1-(1-phenylethyl)-. SpectraBase. Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]
-
Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST WebBook. Available at: [Link]
-
Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. Available at: [Link]
-
Surface of cytochrome c: infrared spectroscopy of carboxyl groups. PubMed. Available at: [Link]
-
1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem. Available at: [Link]
-
Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. MDPI. Available at: [Link]
-
Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2350052-23-0|Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-(Difluoromethyl)-5-iodo-1H-imidazole | 2172559-98-5 [sigmaaldrich.com]
- 14. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pramol.com [pramol.com]
